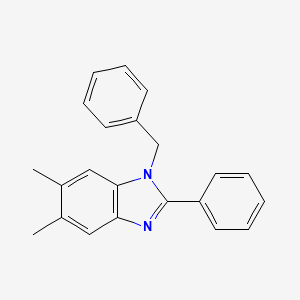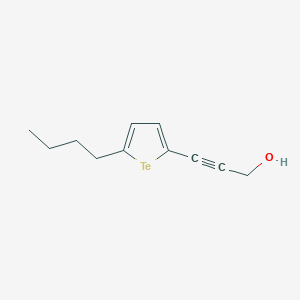
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is an organic compound that features a tellurophene ring substituted with a butyl group and a propynyl alcohol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and a suitable alkyne precursor.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of the Propynyl Alcohol Group: The final step involves the addition of the propynyl alcohol group through a coupling reaction, such as a Sonogashira coupling, using a palladium catalyst and a suitable alkyne.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
化学反応の分析
Types of Reactions
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurides.
Substitution: The butyl group or the propynyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like butyl lithium or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tellurium-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of 3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets and pathways. The tellurium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol: Similar structure but contains a bromine atom instead of tellurium.
3-Phenyl-2-propyn-1-ol: Similar structure but contains a phenyl group instead of a tellurophene ring.
Uniqueness
3-(5-Butyltellurophen-2-yl)prop-2-yn-1-ol is unique due to the presence of the tellurophene ring, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
特性
CAS番号 |
920977-17-9 |
|---|---|
分子式 |
C11H14OTe |
分子量 |
289.8 g/mol |
IUPAC名 |
3-(5-butyltellurophen-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H14OTe/c1-2-3-5-10-7-8-11(13-10)6-4-9-12/h7-8,12H,2-3,5,9H2,1H3 |
InChIキー |
ZLQQPMGEZGCNCM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C([Te]1)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



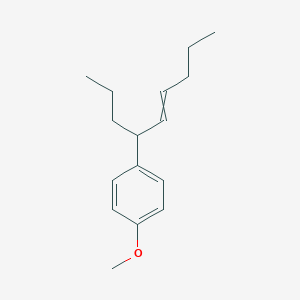
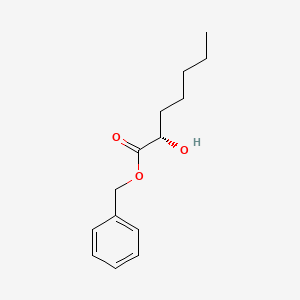
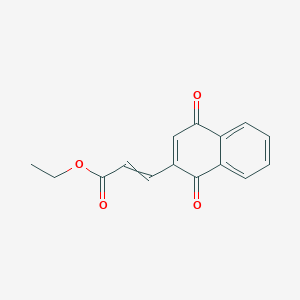

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
methanone](/img/structure/B14198294.png)
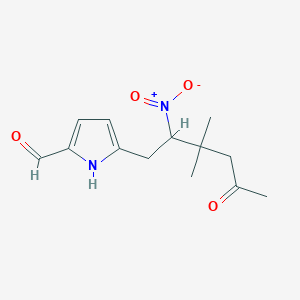
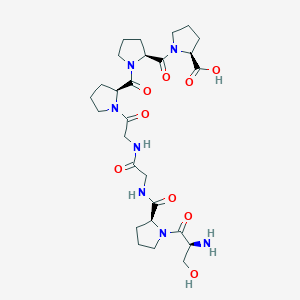
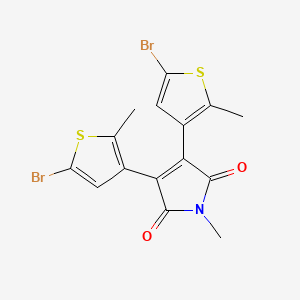
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
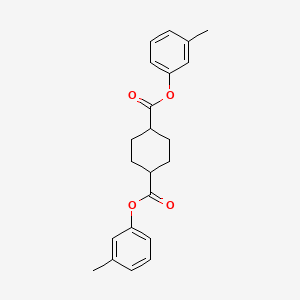
methanone](/img/structure/B14198310.png)
